![molecular formula C23H19N3 B14274668 2H-Benz[g]indazol-3-amine, 4,5-dihydro-N,2-diphenyl- CAS No. 165610-95-7](/img/structure/B14274668.png)
2H-Benz[g]indazol-3-amine, 4,5-dihydro-N,2-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Benz[g]indazol-3-amine, 4,5-dihydro-N,2-diphenyl- is a heterocyclic aromatic compound. It belongs to the indazole family, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The compound’s unique structure, which includes a benzene ring fused to a pyrazole ring, makes it an interesting subject for scientific research and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benz[g]indazol-3-amine, 4,5-dihydro-N,2-diphenyl- typically involves the formation of the indazole core followed by functionalization. Common synthetic methods include:
Transition Metal-Catalyzed Reactions: These reactions often use catalysts like copper or palladium to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: This method involves the reduction of nitro groups followed by cyclization to form the indazole structure.
Consecutive Formation of C–N and N–N Bonds: This approach uses 2-azidobenzaldehydes and amines to form the indazole ring without the need for a catalyst or solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Benz[g]indazol-3-amine, 4,5-dihydro-N,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Halogenating Agents: Such as bromine or chlorine for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which may possess enhanced biological activities and improved pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
2H-Benz[g]indazol-3-amine, 4,5-dihydro-N,2-diphenyl- has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2H-Benz[g]indazol-3-amine, 4,5-dihydro-N,2-diphenyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammatory and cancer pathways, leading to its therapeutic effects . For example, it may inhibit cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indazole: The parent compound of the indazole family, known for its diverse biological activities.
Imidazole: Another nitrogen-containing heterocycle with broad chemical and biological properties.
Triazole: A related heterocyclic compound with significant pharmacological activities.
Uniqueness
2H-Benz[g]indazol-3-amine, 4,5-dihydro-N,2-diphenyl- stands out due to its unique structure and the presence of specific functional groups that confer distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
165610-95-7 |
|---|---|
Molekularformel |
C23H19N3 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
N,2-diphenyl-4,5-dihydrobenzo[g]indazol-3-amine |
InChI |
InChI=1S/C23H19N3/c1-3-10-18(11-4-1)24-23-21-16-15-17-9-7-8-14-20(17)22(21)25-26(23)19-12-5-2-6-13-19/h1-14,24H,15-16H2 |
InChI-Schlüssel |
XCKRCVBFSVPPSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(N(N=C2C3=CC=CC=C31)C4=CC=CC=C4)NC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14274586.png)
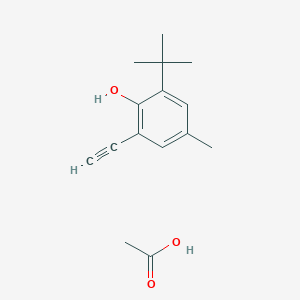
![Benzenamine, 2-nitro-4-[(4-nitrophenyl)thio]-](/img/structure/B14274590.png)
![Acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol](/img/structure/B14274591.png)
![4-[(2H-Tetrazol-2-yl)methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14274593.png)

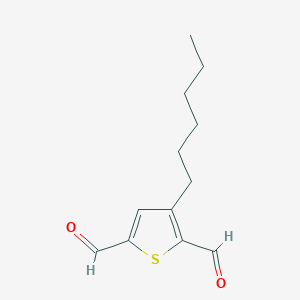
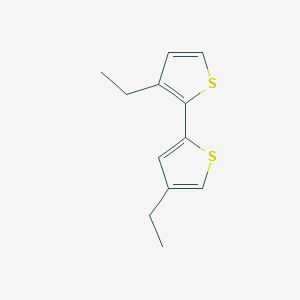
![2,4-Dichloro-6-[5-(3-nitrophenyl)pyrazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14274625.png)
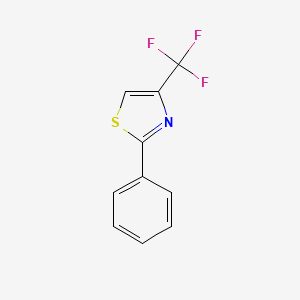
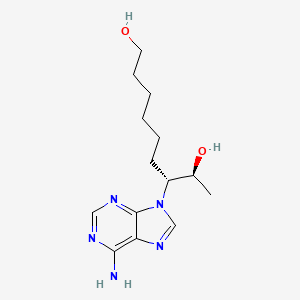
![4-[1,1-Bis(4-hydroxyphenyl)ethyl]benzene-1,3-diol](/img/structure/B14274654.png)
![(2-Azabicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone](/img/structure/B14274663.png)
![Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane](/img/structure/B14274682.png)
